molecular formula C13H11ClN4O5S B11421665 5-chloro-N-(4-methyl-3-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methyl-3-nitrophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11421665
M. Wt: 370.77 g/mol
InChI Key: YPTZCPOWJVHRNQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-(4-methyl-3-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, as well as a nitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-(4-methyl-3-nitrophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-hydroxy-pyrimidine with methanesulfonyl chloride to introduce the methanesulfonyl group . This intermediate is then reacted with 4-methyl-3-nitroaniline to form the final product under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, controlled reaction environments, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-(4-methyl-3-nitrophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-(4-methyl-3-nitrophenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-(4-methyl-3-nitrophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methanesulfonyl-N-(4-methyl-3-nitrophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H11ClN4O5S

Molecular Weight

370.77 g/mol

IUPAC Name

5-chloro-N-(4-methyl-3-nitrophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11ClN4O5S/c1-7-3-4-8(5-10(7)18(20)21)16-12(19)11-9(14)6-15-13(17-11)24(2,22)23/h3-6H,1-2H3,(H,16,19)

InChI Key

YPTZCPOWJVHRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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